A Comprehensive Technical Guide to the Fundamental Properties of Formaldehyde Hydrazone
A Comprehensive Technical Guide to the Fundamental Properties of Formaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formaldehyde hydrazone (CH₄N₂), the simplest hydrazone, is a versatile and reactive molecule with significant applications in organic synthesis, analytical chemistry, and biochemistry. Its unique structural features, including a nucleophilic amino group and a C=N imine bond, allow it to participate in a wide array of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of formaldehyde hydrazone, including its chemical and physical characteristics, synthesis, reactivity, and spectroscopic data. Detailed experimental protocols and visual representations of key chemical processes are included to support its practical application in research and development.
Chemical and Physical Properties
Formaldehyde hydrazone is a small molecule with distinct physical and chemical properties.[1] The presence of both a nucleophilic terminal amino group and an electrophilic imine carbon governs its reactivity.[1][2]
Table 1: General and Physicochemical Properties of Formaldehyde Hydrazone
| Property | Value | Reference |
| IUPAC Name | Methylidenehydrazine | [1][3] |
| Synonyms | Methylenehydrazine | [1][3] |
| CAS Number | 6629-91-0 | [1][4][5] |
| Molecular Formula | CH₄N₂ | [1][4][5] |
| Molecular Weight | 44.056 g/mol | [1][3] |
| Boiling Point | 78.2°C at 760 mmHg | [5] |
| Density | 0.91 g/cm³ | [5] |
| Flash Point | 1.1°C | [5] |
| Vapor Pressure | 93.8 mmHg at 25°C | [5] |
| Refractive Index | 1.412 | [5] |
| Topological Polar Surface Area | 38.4 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis of Formaldehyde Hydrazone
The primary and most straightforward method for synthesizing formaldehyde hydrazone is the direct condensation reaction between formaldehyde and hydrazine.[1][2] This reaction typically proceeds under mild conditions, often in an aqueous solution, with the elimination of a water molecule.[1][2]
HCHO + H₂NNH₂ → H₂C=N-NH₂ + H₂O
Careful control of reaction conditions, such as maintaining a 1-to-1 molar ratio of reactants, is crucial to optimize the yield and prevent side reactions.[2] While this classical approach is common, more advanced synthetic methodologies focus on improving reaction efficiency and compatibility with various functional groups.[1]
Experimental Protocol: General Synthesis of Formaldehyde Hydrazone
Materials:
-
Formaldehyde (e.g., 37% aqueous solution)
-
Hydrazine hydrate
-
Suitable solvent (e.g., water, ethanol, or acetonitrile)[2]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate in the chosen solvent.
-
Cool the flask in an ice bath to control the exothermic nature of the reaction.
-
Slowly add a stoichiometric equivalent (1:1 molar ratio) of formaldehyde solution to the cooled hydrazine solution using a dropping funnel over a period of 30-60 minutes with continuous stirring.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the formaldehyde hydrazone product may be isolated by extraction or distillation, depending on its physical state and the solvent used.
Diagram 1: General Workflow for the Synthesis of Formaldehyde Hydrazone
Caption: Workflow of formaldehyde hydrazone synthesis.
Chemical Reactivity
The reactivity of formaldehyde hydrazone is dominated by the interplay between the nucleophilic terminal amino group (-NH₂) and the electrophilic imine carbon (C=N).[1][2] This dual nature allows it to participate in a variety of chemical transformations.
-
Nucleophilic Reactions: The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. It readily attacks electrophilic centers, a key step in many of its characteristic reactions.[2]
-
Reactions with Carbonyls: Formaldehyde hydrazone reacts with other aldehydes and ketones, a foundational reaction in analytical chemistry for the detection and quantification of these carbonyl compounds.[2]
-
Umpolung (Dipole Inversion): One of the most significant applications of formaldehyde hydrazone derivatives in organic synthesis is their use as "formyl anion equivalents."[2][6] This concept, known as umpolung, inverts the typical electrophilic nature of a carbonyl carbon, allowing it to act as a nucleophile for forming new carbon-carbon bonds.[2]
-
Oxidative Dimerization: Under specific oxidative conditions, formaldehyde hydrazones can undergo dimerization to form products like glyoxal bisphenylhydrazone, providing a pathway for C-C bond formation.[2]
Diagram 2: Umpolung Reactivity of Formaldehyde Hydrazone
Caption: Umpolung (dipole inversion) of the formyl group.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and characterization of formaldehyde hydrazone. Theoretical calculations and experimental data provide insights into its structural features.
Table 2: Spectroscopic Data for Formaldehyde Hydrazone
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | The two protons on the -NH₂ group are magnetically inequivalent. | [7] |
| ¹³C NMR | A characteristic signal for the imine carbon (C=N). | |
| ¹⁵N NMR (Calculated) | Chemical shifts around 105 ppm (-NH₂) and 340 ppm (C=N). | [7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=N stretching, and NH₂ bending. A strong band around 1590 cm⁻¹ is indicative of the C=N linkage. | [2] |
Note: Specific experimental chemical shifts for ¹H and ¹³C NMR can vary based on the solvent and other experimental conditions.
Applications in Research and Drug Development
Formaldehyde hydrazone and its derivatives are valuable tools in various scientific fields.
-
Organic Synthesis: They serve as key intermediates in the synthesis of heterocyclic compounds like pyrazoles and pyridazines.[8] Substituted formaldehyde hydrazones are used as bench-stable methylating reagents in cross-coupling reactions.[2] Their role as formyl anion equivalents is critical in asymmetric synthesis to produce chiral α-hydroxy aldehydes.[6][9]
-
Analytical Chemistry: The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone for the detection and quantification of these carbonyl compounds.[2] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances stability and allows for sensitive detection.
-
Biochemistry and Drug Development: Hydrazones are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] In toxicology, formaldehyde hydrazone is studied as a metabolic intermediate formed from the reaction of hydrazine with endogenous formaldehyde. This intermediate can be further metabolized to a DNA-methylating agent, leading to the formation of 7-methylguanine and O⁶-methylguanine in DNA, which has implications for carcinogenesis.[11]
Diagram 3: Role in Hydrazine-Induced DNA Methylation
Caption: Formaldehyde hydrazone in DNA methylation.
Safety and Handling
Formaldehyde hydrazone itself should be handled with care, but significant caution is also required for its precursors, formaldehyde and hydrazine.
-
Formaldehyde: It is a known human carcinogen, a skin and respiratory sensitizer, and is highly toxic. Exposure can cause severe irritation to the eyes, nose, and throat.
-
Hydrazine: It is acutely toxic, a suspected carcinogen, and can be corrosive.[11]
All work with formaldehyde hydrazone and its precursors should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
Formaldehyde hydrazone is a molecule of fundamental importance with a rich and diverse reactivity profile. Its utility spans from a simple building block in complex organic syntheses to a key player in biochemical processes and analytical methods. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and scientists looking to leverage its potential in their work, particularly in the field of drug development where hydrazone scaffolds continue to be a source of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Michael addition of formaldehyde N,N-dialkylhydrazones to alkylidene malonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Formaldehyde hydrazone | CH4N2 | CID 81125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
